molecular formula C6H5FeO7 B1672602 Ferric citrate CAS No. 28633-45-6

Ferric citrate

货号: B1672602
CAS 编号: 28633-45-6
分子量: 244.94 g/mol
InChI 键: NPFOYSMITVOQOS-UHFFFAOYSA-K
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

枸橼酸铁,也称为铁柠檬酸盐 ,是一种以铁为基础的化合物,主要用作磷酸盐结合剂。它通常用于治疗终末期肾病患者的高磷血症。 枸橼酸铁通过在胃肠道中结合膳食磷酸盐,形成不溶性磷酸铁,然后从体内排出 .

准备方法

合成路线和反应条件

枸橼酸铁的合成涉及三氯化铁与柠檬酸的反应。该反应通常在水性介质中,在受控的 pH 条件下进行,以确保形成枸橼酸铁。该反应可以用以下方式表示:

FeCl3+C6H8O7FeC6H5O7+3HCl\text{FeCl}3 + \text{C}_6\text{H}_8\text{O}_7 \rightarrow \text{FeC}_6\text{H}_5\text{O}_7 + 3\text{HCl} FeCl3​+C6​H8​O7​→FeC6​H5​O7​+3HCl

工业生产方法

枸橼酸铁的工业生产涉及使用与上述类似的反应条件进行大规模合成。该工艺针对高产量和高纯度进行了优化,通常包括额外的纯化步骤,例如结晶和过滤,以获得最终产品。

化学反应分析

Photoreduction and Radical Formation

Fe(III)-citrate undergoes ligand-to-metal charge transfer (LMCT) under UV-VIS light (300–500 nm), driving decarboxylation and redox cycling:

  • LMCT excitation :
     FeIII Cit +hν FeII Cit \text{ Fe}^{III}\text{ Cit }+h\nu \rightarrow \text{ Fe}^{II}\text{ Cit}^\bullet \text{ }
    Radicals form within milliseconds, with quantum yield Φ ≈ 0.02 .

  • Decarboxylation :
    R COOR+CO2(k=1091012s1)\text{R COO}^\bullet \rightarrow \text{R}^\bullet +\text{CO}_2\quad (k=10^9–10^{12}\,\text{s}^{-1})
    Central carboxyl groups decarboxylate preferentially due to adjacent hydroxyl groups .

  • Oxygen-dependent pathways :

    • With O₂ :
      R+O2ROO(k=2×109M1s1)\text{R}^\bullet +\text{O}_2\rightarrow \text{ROO}^\bullet \quad (k=2\times 10^9\,\text{M}^{-1}\text{s}^{-1})
      Produces H₂O₂ and ∙OH via Fenton reactions .

    • Without O₂ : Carbonaceous colloids form via radical recombination .

Redox Cycling and Catalytic Degradation

Fe(III)-citrate acts as a photocatalyst in aqueous systems:

Table 2: Photocatalytic Reaction Kinetics

StepReactionRate Constant (min⁻¹)Products
1Reactants → Intermediatesj1=0.12j_1=0.12Fe²⁺, CO₂, organic radicals
2Intermediates → Productsj2=0.05j_2=0.05H₂O₂, colloidal Fe–C complexes
  • Outcome : 80% mass loss of particles after 24 h irradiation due to CO₂ release .

Inhibitory Effects on Crystal Growth

Fe(III)-citrate complexes regulate biomineralization:

Table 3: Inhibition of Crystal Growth by Fe(III)-Citrate

SystemCitrate:Fe RatioMechanismEffectSource
Calcium phosphateHigh (≥9:1)Low MW Fe-citrate binds Ca²⁺Inhibits nucleation (IC₅₀ = 1 μM)
Calcium oxalateLow (≤2:1)High MW Fe-citrate adsorbs on crystalsReduces growth rate by 70%
  • Synergistic inhibition observed with Al(III) or Cr(III) at neutral pH .

Stability and Environmental Impact

  • Thermal stability : Decomposes at 187–191°C .

  • Aging : Solubility decreases over time due to polymerization .

  • Environmental role : Facilitates Fe³⁺ solubilization in soils and regulates oceanic iron bioavailability .

科学研究应用

Introduction to Ferric Citrate

This compound is an iron-based compound that serves dual purposes: it acts as a phosphate binder and as a source of iron. It is primarily used in the management of chronic kidney disease (CKD), particularly in patients with iron deficiency anemia and hyperphosphatemia. The compound has gained attention for its efficacy in improving iron status while simultaneously controlling serum phosphate levels, which is crucial for patients undergoing dialysis or those with non-dialysis-dependent CKD.

Management of Chronic Kidney Disease

This compound is approved for use in patients with CKD to manage both hyperphosphatemia and iron deficiency anemia. Clinical studies have demonstrated its effectiveness in reducing serum phosphate levels while increasing hemoglobin and other iron parameters.

Clinical Trials and Findings

Several randomized controlled trials have evaluated the efficacy and safety of this compound:

  • Phase 2 and Phase 3 Trials : A meta-analysis pooling data from multiple trials indicated that this compound significantly increased transferrin saturation and hemoglobin levels while decreasing serum phosphate concentrations. In one study, patients receiving this compound experienced an increase in hemoglobin from 10.5 g/dL to 11.0 g/dL, alongside a reduction in serum phosphate from 4.5 mg/dL to 3.9 mg/dL .
  • Long-term Efficacy : A study involving 233 patients showed that this compound effectively reduced the need for erythropoiesis-stimulating agents (ESAs) by lowering ESA doses without significant changes in hemoglobin levels .

Iron Supplementation

This compound serves as an oral iron replacement therapy, particularly beneficial for patients who cannot tolerate intravenous iron supplementation. It has been shown to effectively replenish iron stores in patients with CKD.

Key Outcomes

  • In a clinical trial, this compound increased mean transferrin saturation from 22% to 32% over a treatment period, indicating improved iron absorption and utilization .
  • The compound also significantly decreased urinary phosphate excretion by 39%, highlighting its dual role in managing phosphate levels while correcting anemia .

Phosphate Binding

As a phosphate binder, this compound helps control serum phosphorus levels, which is essential for preventing complications associated with elevated phosphorus in CKD patients.

Clinical Evidence

  • A randomized trial demonstrated that this compound effectively decreased serum phosphate concentrations compared to placebo, making it a valuable tool in managing hyperphosphatemia .
  • The compound's ability to lower circulating fibroblast growth factor 23 (FGF23) levels further supports its role in managing mineral metabolism disorders associated with CKD .

Case Study Overview

A review of various clinical trials provides insights into the applications of this compound:

StudyPopulationDurationKey Findings
Yokoyama et al., 2014CKD Stages 3-512 weeksDecreased serum phosphate; increased transferrin saturation and hemoglobin
Block et al., 2015CKD Stages 3-512 weeksReduced ESA dose; increased ferritin levels
Fishbane et al., 2017Advanced CKD16 weeksImproved hemoglobin; decreased iFGF23 levels
Recent Meta-analysis (2024)NDD-CKD PatientsVarious durationsSignificant improvement in hemoglobin and phosphorus control across studies

Notable Results

  • In a study involving patients with non-dialysis-dependent CKD, this compound was associated with significant improvements in hemoglobin levels and reductions in serum phosphate, reinforcing its clinical utility .
  • Another analysis highlighted the cost-effectiveness of this compound compared to other treatment modalities, suggesting that it reduces overall healthcare costs associated with managing anemia and hyperphosphatemia .

作用机制

枸橼酸铁通过在胃肠道中结合膳食磷酸盐发挥作用。枸橼酸铁中的三价铁与磷酸根离子结合,形成不溶性磷酸铁,然后从粪便中排出。这减少了膳食中磷酸盐的吸收,从而降低血清磷酸盐水平。 此外,枸橼酸铁可以通过提供生物利用度高的铁来源来增加体内的铁储存 {_svg_2}.

相似化合物的比较

枸橼酸铁与其他磷酸盐结合剂相比具有独特的双重作用,即降低血清磷酸盐水平并增加铁储存。类似的化合物包括:

    碳酸塞维拉默: 一种在胃肠道中结合磷酸盐的非吸收性聚合物。

    醋酸钙: 一种钙基磷酸盐结合剂,也降低血清磷酸盐水平。

    碳酸镧: 另一种磷酸盐结合剂,通过形成不溶性磷酸镧发挥作用。

枸橼酸铁因其额外的生物利用度高的铁供应优势而脱颖而出,这对于缺铁患者来说可能有利 .

生物活性

Ferric citrate, a compound primarily used as a phosphate binder and iron supplement, has garnered significant attention in recent years due to its multifaceted biological activities. This article explores the compound's mechanisms of action, clinical applications, and relevant research findings, including data tables and case studies.

Overview of this compound

This compound is an iron-based compound that serves dual purposes: it acts as a phosphate binder to manage hyperphosphatemia in chronic kidney disease (CKD) patients and provides iron supplementation to combat iron deficiency anemia. Its effectiveness in lowering serum phosphate levels while simultaneously improving iron parameters has made it a valuable therapeutic agent in nephrology.

  • Phosphate Binding : this compound binds dietary phosphate in the gastrointestinal tract, reducing its absorption and thus lowering serum phosphate levels.
  • Iron Supplementation : It releases iron in a bioavailable form, enhancing iron stores and improving hemoglobin levels in patients with anemia.

Case Studies and Clinical Trials

Several studies have demonstrated the efficacy of this compound in managing hyperphosphatemia and anemia in CKD patients:

  • Study 1 : A randomized controlled trial involving 90 nondialysis-dependent CKD patients showed that treatment with this compound resulted in a significant reduction in serum phosphate levels by an average of 1.29mg dl-1.29\,\text{mg dl} compared to placebo (p < 0.001). Additionally, there was a notable increase in transferrin saturation and ferritin levels .
  • Study 2 : A meta-analysis of eight trials with 1281 patients indicated that this compound significantly decreased serum phosphate concentrations (WMD, 0.55-0.55; p < 0.001) and increased hemoglobin levels (WMD, 0.690.69; p < 0.001) compared to control groups .
  • Study 3 : Research on ammonium this compound (AFC) revealed its ability to induce ferroptosis in non-small-cell lung carcinoma (NSCLC) cell lines, demonstrating its potential anti-cancer properties by promoting oxidative stress injury and inhibiting autophagy .

Data Tables

Study ReferencePatient PopulationTreatment DurationSerum Phosphate ChangeHemoglobin Change
90 CKD Patients12 weeks-1.29 mg/dlN/A
1281 CKD PatientsVaries-0.55 (meta-analysis)+0.69
NSCLC Cell LinesIn vitroN/AN/A

Biological Activity Insights

This compound's biological activity extends beyond phosphate binding and iron supplementation:

  • Ferroptosis Induction : Recent studies have indicated that this compound may induce ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation—in cancer cells .
  • Oxidative Stress Modulation : this compound has been shown to elevate reactive oxygen species (ROS) levels, which can lead to oxidative stress-induced cell death in cancerous cells .

属性

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylate;iron(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFOYSMITVOQOS-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FeO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3522-50-7 (Parent), Array
Record name Ferric citrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferric citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003522507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferric citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028633456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0037657
Record name Iron(III) citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0037657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2338-05-8, 3522-50-7, 28633-45-6
Record name Ferric citrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferric citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003522507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferric citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028633456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iron(III) citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0037657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iron(III) citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.488
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Citric acid, iron(3+) salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.637
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FERRIC CITRATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63G354M39Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ferric citrate
Reactant of Route 2
Ferric citrate
Reactant of Route 3
Ferric citrate
Reactant of Route 4
Ferric citrate
Reactant of Route 5
Ferric citrate
Reactant of Route 6
Ferric citrate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。